5-Bromoisophthaloyl dichloride
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Overview
Description
5-Bromoisophthaloyl dichloride is an organic compound with the molecular formula C8H3BrCl2O2 and a molecular weight of 281.92 g/mol . It is a derivative of isophthalic acid, where two chlorine atoms are substituted at the carboxyl groups and a bromine atom is substituted at the 5-position of the benzene ring. This compound is primarily used as an intermediate in the synthesis of various polymers and other organic compounds.
Mechanism of Action
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of 5-Bromoisophthaloyl dichloride . These factors could affect its reactivity, its interactions with biological targets, and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoisophthaloyl dichloride typically involves the chlorination of 5-bromoisophthalic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl) as chlorinating agents. The reaction is usually performed under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods: In industrial settings, the preparation of this compound can be achieved through a continuous flow process where 5-bromoisophthalic acid is reacted with thionyl chloride in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: 5-Bromoisophthaloyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 5-bromoisophthalic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with diamines to form polyamides.
Common Reagents and Conditions:
Amines: Reacts with primary or secondary amines under mild conditions to form amides.
Alcohols: Reacts with alcohols in the presence of a base to form esters.
Water: Hydrolyzes in aqueous conditions to form the corresponding acid.
Major Products Formed:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
5-Bromoisophthalic Acid: Formed from hydrolysis.
Scientific Research Applications
5-Bromoisophthaloyl dichloride has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a monomer in the synthesis of high-performance polymers such as polyamides and polyesters.
Material Science: Employed in the production of advanced materials with specific properties, such as flame retardancy and thermal stability.
Medicinal Chemistry: Serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Organic Synthesis: Utilized as a building block in the synthesis of complex organic molecules for research and development.
Comparison with Similar Compounds
Isophthaloyl Chloride: Similar structure but lacks the bromine substituent.
Terephthaloyl Chloride: Similar structure but with the chlorine atoms at the para positions.
5-Bromo-1,3-benzenedicarbonyl Dichloride: Another brominated derivative with similar reactivity.
Uniqueness: 5-Bromoisophthaloyl dichloride is unique due to the presence of the bromine atom at the 5-position, which can influence its reactivity and the properties of the resulting products. This bromine substituent can also be used as a handle for further functionalization in organic synthesis .
Properties
IUPAC Name |
5-bromobenzene-1,3-dicarbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrCl2O2/c9-6-2-4(7(10)12)1-5(3-6)8(11)13/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGMYZMTUVIVSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)Cl)Br)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrCl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.91 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57863-69-1 |
Source
|
Record name | 5-Bromo-1,3-benzenedicarbonyl dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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